molecular formula C17H18N2O8 B14390540 3,5-dinitrobenzoic acid;(2S)-2-phenylmethoxypropan-1-ol CAS No. 88376-73-2

3,5-dinitrobenzoic acid;(2S)-2-phenylmethoxypropan-1-ol

Cat. No.: B14390540
CAS No.: 88376-73-2
M. Wt: 378.3 g/mol
InChI Key: LQNKNIZHWCTBQX-FVGYRXGTSA-N
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Description

3,5-Dinitrobenzoic acid: and (2S)-2-phenylmethoxypropan-1-ol are two distinct compounds that can be studied together for their unique chemical properties and applications. 3,5-Dinitrobenzoic acid is an organic compound with the formula C7H4N2O6, known for its use in various chemical analyses and as a corrosion inhibitor . (2S)-2-phenylmethoxypropan-1-ol, on the other hand, is an alcohol derivative used in organic synthesis and pharmaceutical applications.

Preparation Methods

3,5-Dinitrobenzoic acid: is typically synthesized through the nitration of benzoic acid using a mixture of nitric acid and concentrated sulfuric acid . The reaction conditions involve maintaining a controlled temperature to ensure the selective nitration at the 3 and 5 positions on the benzene ring. Industrial production methods often involve the nitration of meta-nitrobenzoic acid, which provides higher yields and purity .

(2S)-2-phenylmethoxypropan-1-ol: can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl group to the alcohol.

Chemical Reactions Analysis

3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:

(2S)-2-phenylmethoxypropan-1-ol: undergoes reactions such as:

    Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Esterification: It reacts with carboxylic acids to form esters, which are useful in organic synthesis.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3,5-Dinitrobenzoic acid: is used in:

(2S)-2-phenylmethoxypropan-1-ol: is used in:

    Pharmaceuticals: As an intermediate in the synthesis of various drugs.

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Mechanism of Action

3,5-Dinitrobenzoic acid: exerts its effects through its ability to form strong hydrogen bonds and participate in nucleophilic aromatic substitution reactions. The nitro groups enhance the acidity of the compound, making it a useful reagent in various chemical analyses .

(2S)-2-phenylmethoxypropan-1-ol: acts as a nucleophile in many organic reactions due to the presence of the hydroxyl group. It can form hydrogen bonds and participate in various substitution and oxidation reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

3,5-Dinitrobenzoic acid: can be compared with:

(2S)-2-phenylmethoxypropan-1-ol: can be compared with:

    Benzyl alcohol: A simpler alcohol used in similar organic synthesis applications.

    (S)-2-phenylpropan-1-ol: Another chiral alcohol used in pharmaceutical synthesis.

These comparisons highlight the unique properties and applications of 3,5-dinitrobenzoic acid and (2S)-2-phenylmethoxypropan-1-ol in various fields of scientific research and industry.

Properties

CAS No.

88376-73-2

Molecular Formula

C17H18N2O8

Molecular Weight

378.3 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;(2S)-2-phenylmethoxypropan-1-ol

InChI

InChI=1S/C10H14O2.C7H4N2O6/c1-9(7-11)12-8-10-5-3-2-4-6-10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,9,11H,7-8H2,1H3;1-3H,(H,10,11)/t9-;/m0./s1

InChI Key

LQNKNIZHWCTBQX-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](CO)OCC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(CO)OCC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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